5-Isopropylpicolinonitrile
Overview
Description
5-Isopropylpicolinonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of picolinonitrile, where the hydrogen atom at the 5-position of the pyridine ring is replaced by an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropylpicolinonitrile can be achieved through several methods. One common approach involves the reaction of 5-bromopicolinonitrile with isopropylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
- Dissolve 5-bromopicolinonitrile in anhydrous ether.
- Add isopropylmagnesium bromide dropwise while maintaining the reaction mixture at a low temperature.
- Stir the reaction mixture for several hours, then quench with water.
- Extract the product with an organic solvent and purify by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Isopropylpicolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 5-isopropylpicolinic acid or 5-isopropylpyridine N-oxide.
Reduction: Formation of 5-isopropylpicolinamide or 5-isopropylpyridine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Isopropylpicolinonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its derivatives are used in the development of ligands for catalysis and coordination chemistry.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Isopropylpicolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The isopropyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the organism.
Comparison with Similar Compounds
Similar Compounds
5-Methylpicolinonitrile: Similar structure but with a methyl group instead of an isopropyl group.
5-Ethylpicolinonitrile: Contains an ethyl group at the 5-position.
5-Phenylpicolinonitrile: Features a phenyl group at the 5-position.
Uniqueness
5-Isopropylpicolinonitrile is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
5-propan-2-ylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7(2)8-3-4-9(5-10)11-6-8/h3-4,6-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHPHQGAEDHOIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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